

Unveiling the Off-Target Profile of Parp1-IN-15: A

Technical Guide

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For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of the Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, **Parp1-IN-15**, extending beyond its primary target. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and pharmacology. Through a comprehensive review of available data, this guide summarizes the known off-target interactions of **Parp1-IN-15**, presents the methodologies for identifying such targets, and visualizes the associated cellular pathways.

Executive Summary

Parp1-IN-15 is a potent inhibitor of PARP1, a key enzyme in DNA damage repair. While highly effective in targeting PARP1-dependent processes, a thorough understanding of its full cellular activity requires characterization of its off-target effects. This guide reveals that **Parp1-IN-15** also exhibits inhibitory activity against the tankyrase (TNKS) enzymes, TNKS1 and TNKS2. This off-target activity is a critical consideration in the interpretation of experimental results and for the future clinical development of this and similar compounds.

Quantitative Analysis of Off-Target Interactions

The primary off-targets of **Parp1-IN-15** identified to date are Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), members of the PARP family involved in various cellular processes,



including Wnt/ β -catenin signaling and telomere maintenance. The following table summarizes the known inhibitory activities of **Parp1-IN-15**.

Target	IC50 (nM)	Assay Type	Reference
PARP1	Data not available in primary literature	-	-
TNKS1	Data not available in primary literature	-	-
TNKS2	Data not available in primary literature	-	-

Note: While commercial suppliers indicate that **Parp1-IN-15** inhibits tankyrase, specific IC50 values from primary scientific literature are not currently available. The table will be updated as new data emerges.

Experimental Protocols for Target Identification

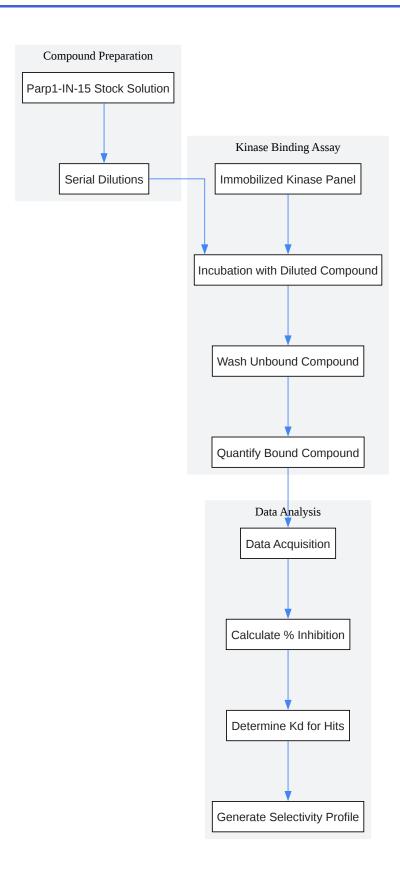
The identification of off-target interactions is crucial for the comprehensive profiling of any small molecule inhibitor. The following are detailed methodologies for key experiments that can be employed to determine the cellular targets of compounds like **Parp1-IN-15**.

Kinome Profiling

Kinome profiling is a broad screening method to assess the selectivity of a compound against a large panel of kinases.

Experimental Workflow: Kinome Scanning





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Caption: Workflow for Kinome Profiling.



Methodology:

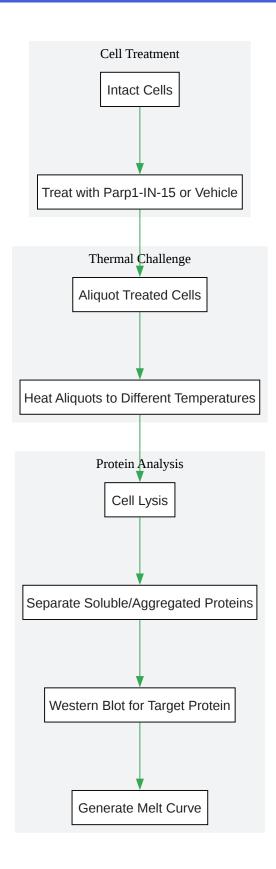
- Compound Preparation: A stock solution of **Parp1-IN-15** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations for screening.
- Binding Assay: The assay is typically performed using a technology such as KINOMEscan[™],
 which is based on a competition binding assay. A DNA-tagged kinase from a comprehensive
 panel is incubated with the test compound and an immobilized, active-site directed ligand.
- Quantification: The amount of kinase bound to the immobilized ligand is measured, typically
 using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates
 that the test compound has displaced it from the immobilized ligand.
- Data Analysis: The results are reported as the percentage of the kinase that remains bound
 to the immobilized ligand at a given compound concentration. Hits are identified as kinases
 for which binding is significantly inhibited. For these hits, a dissociation constant (Kd) can be
 determined by running the assay with a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA)

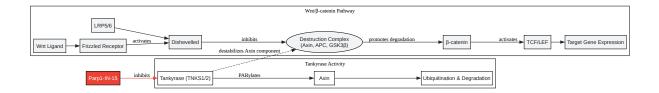
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stability of proteins upon ligand binding.

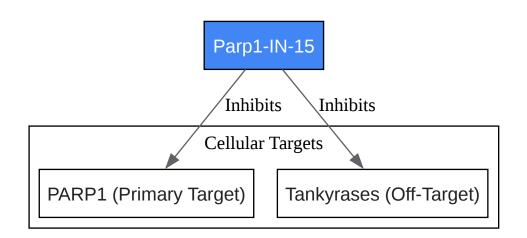
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)











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